molecular formula C11H10O3 B2476324 Spiro[chromane-2,3'-oxetan]-4-one CAS No. 1242267-68-0

Spiro[chromane-2,3'-oxetan]-4-one

Cat. No. B2476324
CAS RN: 1242267-68-0
M. Wt: 190.198
InChI Key: HMPVDZSDUNDEEK-UHFFFAOYSA-N
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Description

Spiro[chromane-2,3’-oxetan]-4-one is a type of spiro compound . Spiro compounds are compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . Spirocitrinols A and B, two new citrinin-derived metabolites possessing a spiro[chromane-2,3’-isochromane] skeleton, were isolated from cultures of Penicillium citrinum .


Synthesis Analysis

The synthesis of spiro compounds like Spiro[chromane-2,3’-oxetan]-4-one often involves dearomatization reactions . For example, the Sc(OTf)3-catalyzed dearomative [5+1] annulations between readily available 3-aminophenols and O-alkyl ortho-oxybenzaldehydes were developed for synthesis of spiro[chromane-3,1’-cyclohexane]-2’,4’-dien-6’-ones .


Molecular Structure Analysis

The molecular structure of Spiro[chromane-2,3’-oxetan]-4-one is primarily elucidated by NMR experiments . The absolute configurations of similar compounds were assigned by electronic circular dichroism calculations .

Future Directions

The future directions for research on Spiro[chromane-2,3’-oxetan]-4-one could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. The development of novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

properties

IUPAC Name

spiro[3H-chromene-2,3'-oxetane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-5-11(6-13-7-11)14-10-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVDZSDUNDEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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